molecular formula C8H12ClN3OS B036912 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate CAS No. 38894-11-0

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate

Cat. No.: B036912
CAS No.: 38894-11-0
M. Wt: 233.72 g/mol
InChI Key: IYXXQOGEFHAQGU-GPWRMYTLSA-N
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Description

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate is a chemical compound with the molecular formula C8H12ClN3OS. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a chromogenic reagent for the determination of various substances, such as cholesterol and benzodiazepines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate typically involves the reaction of 3-methyl-2-benzothiazolinone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-methyl-2-benzothiazolinone+hydrazine hydrate2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate\text{3-methyl-2-benzothiazolinone} + \text{hydrazine hydrate} \rightarrow \text{this compound} 3-methyl-2-benzothiazolinone+hydrazine hydrate→2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product in its hydrated form .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines .

Scientific Research Applications

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the spectrophotometric determination of various substances.

    Biology: Employed in enzyme activity assays and the determination of biomolecules.

    Medicine: Utilized in diagnostic tests for cholesterol and benzodiazepines.

    Industry: Applied in the synthesis of dyes and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-benzothiazolinone hydrazone hydrochloride: A closely related compound with similar applications.

    2-Hydrazono-3-methylbenzothiazoline hydrochloride: Another similar compound used in various assays.

Uniqueness

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate is unique due to its specific structure and reactivity, which make it particularly useful in chromogenic assays and other analytical applications .

Properties

IUPAC Name

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXXQOGEFHAQGU-GPWRMYTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850736-31-1, 38894-11-0
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850736311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHJ2TTY78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of MBTH in the context of these research papers?

A: The research papers highlight MBTH as a key component in developing sensitive and selective spectrophotometric methods for determining the concentration of various pharmaceuticals. [, , , , ] This is primarily due to its ability to participate in oxidative coupling reactions with target molecules, leading to the formation of colored products detectable by spectrophotometry.

Q2: Can you explain the role of MBTH in these spectrophotometric methods?

A: MBTH acts as a chromogenic reagent in these analytical methods. [, , , , ] It undergoes an oxidative coupling reaction with the target drug molecule in the presence of an oxidizing agent like ferric chloride or cerium(IV). This reaction results in a colored product with a specific absorbance maximum, allowing for quantitative analysis using spectrophotometry.

Q3: Which drugs have been successfully analyzed using MBTH-based spectrophotometric methods according to the provided research?

A3: The research demonstrates the successful application of MBTH-based methods for analyzing several drugs, including:

  • Captopril: Used to treat hypertension and heart failure. []
  • Gemcitabine HCl: An anticancer drug. []
  • Catecholamine (Methyldopa): Used to treat hypertension. []
  • Atorvastatin Calcium: A lipid-lowering medication. []
  • Levofloxacin: An antibiotic. []

Q4: Besides pharmaceutical analysis, are there other applications of MBTH mentioned in the research?

A: Yes, one study describes using MBTH in conjunction with N-(1-Naphthyl) ethylenediamine dihydrochloride (NEDA) to evaluate peroxidase activity and hydrogen peroxide concentration. [] This application highlights the versatility of MBTH as a reagent in biochemical assays.

Q5: What are the advantages of using MBTH in these analytical methods?

A5: Several advantages contribute to the widespread use of MBTH in these analytical techniques:

  • Sensitivity: MBTH-based methods exhibit high sensitivity, enabling the detection of low drug concentrations. [, , ]
  • Selectivity: MBTH demonstrates selectivity towards specific drug molecules, minimizing interference from excipients commonly found in pharmaceutical formulations. [, , ]
  • Simplicity: The methods employing MBTH are relatively simple and require readily available laboratory equipment. [, ]
  • Cost-effectiveness: The use of MBTH offers a cost-effective approach compared to more sophisticated analytical techniques. []

Q6: Are there any limitations to using MBTH in spectrophotometric analysis?

A6: While MBTH-based methods offer numerous advantages, potential limitations include:

    Q7: How are researchers ensuring the reliability and accuracy of MBTH-based analytical methods?

    A: The research emphasizes the importance of method validation to guarantee the reliability and accuracy of MBTH-based spectrophotometric methods. [, , ] This typically involves assessing various parameters such as:

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